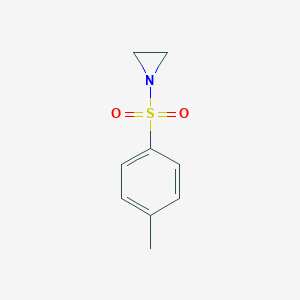

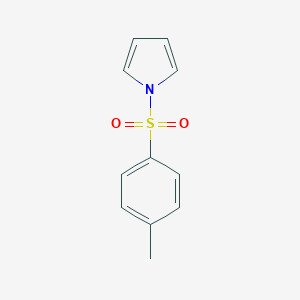

1-Tosylpyrrole

Overview

Description

1-Tosylpyrrole, also known as N-Tosylpyrrole or 1-(p-Tolylsulfonyl)pyrrole, is a derivative of pyrrole. It is a compound useful in organic synthesis .

Synthesis Analysis

A novel one-pot synthesis of new tosyl-pyrrole derivatives has been proposed. In this method, pyrrole derivatives were synthesized at room temperature in a single step . This provides a useful method for the synthesis of similar compounds .

Molecular Structure Analysis

This compound is a pyrrole derivative. Its Fourier-Transform-Infrared, Fourier-Transform-Raman and NMR spectra have been studied .

Scientific Research Applications

Synthesis and Chemical Properties

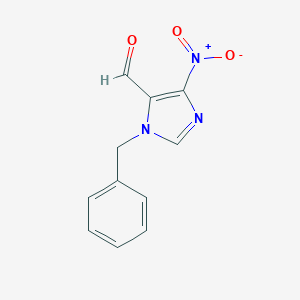

1-Tosylpyrrole plays a significant role in organic synthesis and chemical research. It serves as an intermediate for the production of various biaryl compounds and pyrrole derivatives. For instance, 2-Formyl-3-iodo-1-tosylpyrrole has been synthesized from cinnamaldehyde and successfully coupled with a variety of arylboronic acids, yielding high-yield biaryl compounds (Franc et al., 1999). Furthermore, the tosyl group of 3,4-disubstituted 2-tosylpyrroles has been observed to rearrange under mild acidic conditions, influenced by the bulkiness of the substituent (Kohori et al., 1995).

Applications in Enzyme Inhibition

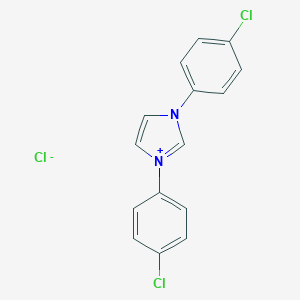

This compound and its derivatives have been investigated for their inhibitory effects on human carbonic anhydrases. New tosyl-pyrrole derivatives synthesized using a novel one-pot method have shown effective inhibition of human cytosolic carbonic anhydrase isozymes, with some derivatives exhibiting competitive inhibition (Alp et al., 2010).

Novel Synthesis Methods

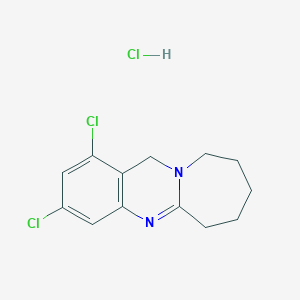

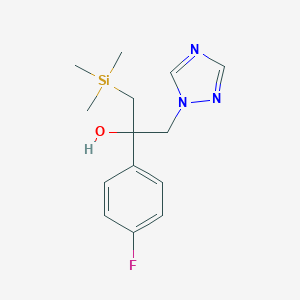

Recent advancements in synthesis methods involving this compound have been notable. A novel Rh(II)-catalyzed transannulation of 1-tosyl-1,2,3-triazoles with silyl or alkyl enol ethers has enabled the facile synthesis of substituted pyrroles in a regiocontrollable manner, extending to 3-pyrrolin-2-one derivatives (Feng et al., 2014). Additionally, 1-tosyl-4-pyrrolyl-1,3-enynes have been synthesized using tosylmethylisocyanide, demonstrating a new functionality of this reagent (Trofimov et al., 2022).

Other Chemical Applications

This compound has also been used in the electrophilic aromatic substitution to produce compounds like 1-Phenyl-3-tosyl-1H-pyrrole, highlighting its versatility in chemical reactions (Kechagioglou & Demopoulos, 2022). Moreover, 3,4-Disubstituted Δ3-pyrrolin-2-ones, useful intermediates for various derivatives, have been prepared from 2-tosylpyrroles (Kinoshita et al., 1993).

Safety and Hazards

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWIEWFMRVJGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348694 | |

| Record name | 1-Tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17639-64-4 | |

| Record name | 1-Tosylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17639-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-Toluenesulfonyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

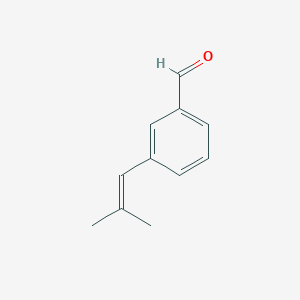

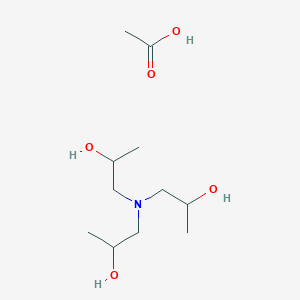

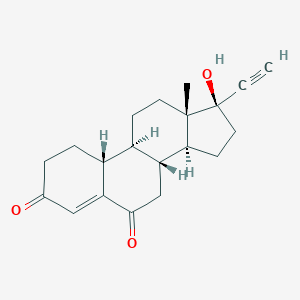

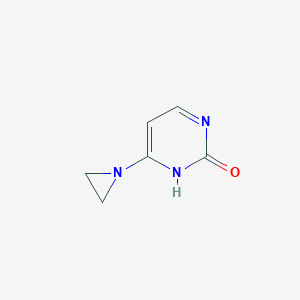

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-Tosylpyrrole a useful building block in organic synthesis?

A: this compound exhibits versatility in undergoing various chemical transformations, making it a valuable precursor for synthesizing complex molecules. Notably, its reactivity towards Friedel-Crafts acylation allows for the introduction of acyl groups at the 2- and 3- positions of the pyrrole ring []. This modification paves the way for further transformations, such as the synthesis of 3-vinylpyrroles [] and 3-butadienyl-1-tosylpyrroles [].

Q2: Can you provide examples of how specific derivatives of this compound are synthesized?

A2: Certainly! Research highlights the synthesis of various this compound derivatives:

- 3-Butadienyl-1-tosylpyrroles: These compounds are synthesized from 3-acyl derivatives of this compound via a pathway involving secondary and tertiary 3-hydroxyalkyl-1-tosylpyrroles. The key step involves the dehydration of these alcohol intermediates under carefully controlled conditions to achieve high chemo- and diastereocontrol [].

- 3-Vinylpyrroles: A synthetic route utilizes readily available 3-acetyl-1-tosylpyrroles as starting materials. This process, employing cost-effective reagents, yields pure 3-vinylpyrroles after a straightforward purification step [].

- 2-(1-Tosylpyrrolyl)propanals: These derivatives are efficiently prepared via rhodium-catalyzed hydroformylation of 2-vinyl- and 3-vinyl-1-tosylpyrroles. The resulting aldehydes can be further transformed into various useful derivatives [, ].

Q3: Are there any studies on the catalytic applications of this compound derivatives?

A: While the provided research doesn't directly focus on the catalytic properties of this compound or its derivatives, they highlight its use in synthesizing compounds relevant to catalysis. For instance, the palladium-catalyzed Suzuki cross-coupling reactions utilize 3-iodo-2-formyl-1-tosylpyrroles for efficient coupling with diverse arylboronic acids []. This reaction is crucial in synthesizing complex molecules, including natural products like (-)-rhazinilam and its analogues.

Q4: What spectroscopic data is available for characterizing this compound derivatives?

A: Research on 3-Benzoyl-1-tosylpyrrole [] provides insights into its structural characterization using X-ray crystallography. The study reveals that the compound crystallizes in the monoclinic space group P2 1 /c. Further analysis reveals the nitrogen atom of the pyrrole ring adopts a near-planar configuration, while the pyrrole and benzoyl rings are non-coplanar, forming a dihedral angle of 51.63°.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.